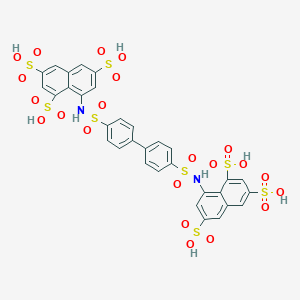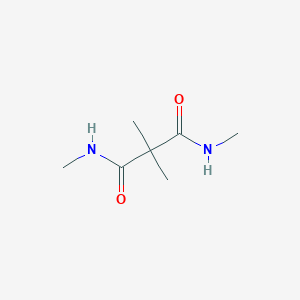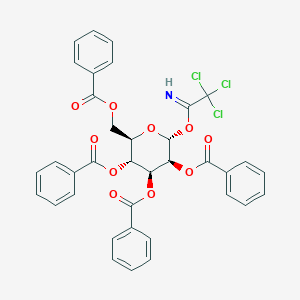
2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate (TB-D-Manp-TCA) is a synthetic carbohydrate molecule that has been used in a variety of scientific research applications. It is a novel compound that has been used in a range of studies involving enzymatic reactions, drug delivery, and biocatalysis. TB-D-Manp-TCA is a unique compound due to its ability to form stable complexes with a wide range of enzymes and proteins. It is also known for its high selectivity for certain enzymes and proteins, making it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Synthesis of Complex Oligosaccharides
Synthesis of Mannose and Glucose Oligomers : Zhu and Kong (2001) described the synthesis of alpha-(1→6)-linked mannose oligosaccharides and beta-(1→6)-linked glucose oligosaccharides using sugar trichloroacetimidates as donors. This method allowed for the selective formation of disaccharides, which were then extended to tetra-, hexa-, octa-, and dodecasaccharides through further coupling reactions. The approach highlights the utility of 2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate in constructing complex carbohydrate structures Zhu & Kong, 2001.
Construction of Mannose Heptasaccharide : Zeng, Zhang, and Kong (2002) achieved the synthesis of a mannose heptasaccharide structure found in the pathogenic yeast Candida glabrata. This synthesis demonstrated the compound's role in forming oligosaccharides that mimic structures found in nature, contributing to our understanding of biological recognition and infection mechanisms Zeng, Zhang, & Kong, 2002.
Antigenic Oligosaccharides Synthesis
- Synthesis of Antigenic Oligosaccharides : The synthesis of oligosaccharides related to antigenic factors and natural products, such as those found in Microsporum gypseum and related species of Trychophyton, illustrates the application of this compound in generating structures with potential biological and immunological significance Heng, Ning, & Kong, 2001.
Drug Delivery and Anticancer Research
- Modification of Saponins for Drug Delivery : Cmoch, Pakulski, Swaczynová, and Strnad (2008) explored the modification of saponins with mannosyl residues to facilitate drug delivery through interactions with mannose receptors. This research underscores the potential of 2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate in the development of targeted therapeutics Cmoch et al., 2008.
Glycosylation Methodology
- Glycosylation Studies : Gola, Tilve, and Gallo-Rodriguez (2011) conducted glycosylation studies highlighting the influence of solvent and temperature on the regio- and stereoselectivity of glycosylations. This work is critical for refining synthetic strategies in carbohydrate chemistry Gola, Tilve, & Gallo-Rodriguez, 2011.
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2/t26-,27-,28+,29+,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHFOWIANASXOK-LSPAEZJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Cl3NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449912 |
Source


|
| Record name | 2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate | |
CAS RN |
183901-63-5 |
Source


|
| Record name | 2,3,4,6-tetra-O-benzoyl-alpha-D-mannopyranosyl trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

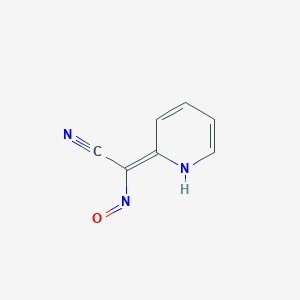
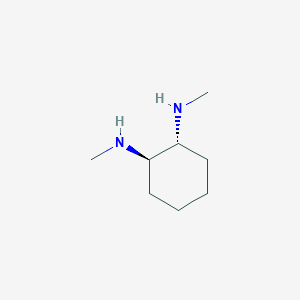

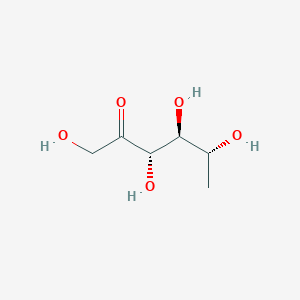
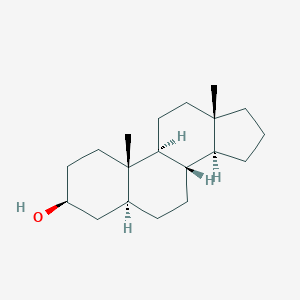
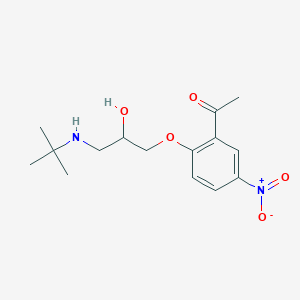
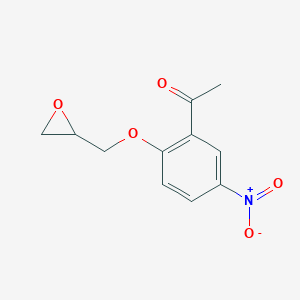

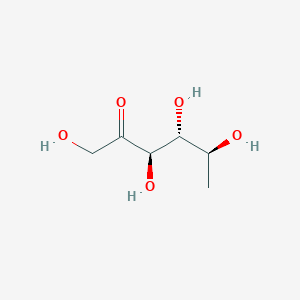
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)

